molecular formula C15H14O2 B1352214 4-(3,4-Dimethylphenoxy)benzaldehyde CAS No. 893723-95-0

4-(3,4-Dimethylphenoxy)benzaldehyde

Cat. No.: B1352214
CAS No.: 893723-95-0
M. Wt: 226.27 g/mol
InChI Key: LVEQYFHOJSJFCJ-UHFFFAOYSA-N
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Description

“4-(3,4-Dimethylphenoxy)benzaldehyde” is an organic compound with a molecular formula of C15H14O2 . It is a solid at room temperature . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C15H14O2/c1-11-3-6-15(9-12(11)2)17-14-7-4-13(10-16)5-8-14/h3-10H,1-2H3 . This indicates that the compound consists of 15 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 226.27 . It is a solid at room temperature .

Scientific Research Applications

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and exhibit sensitivity to benzaldehyde-based derivatives, including 4-(3,4-Dimethylphenoxy)benzaldehyde. These complexes show potential as fluorescence sensors for detecting these chemicals due to their characteristic sharp emission bands (Shi et al., 2015).

Organic Synthesis

Research on the synthesis of amorfrutins A and B, using 3,5-Dimethoxy-benzaldehyde as a starting material, has shown the versatility of benzaldehydes in organic synthesis pathways. This work highlights the potential for creating complex organic molecules with significant biological activity (Brandes et al., 2020).

Oxidation Reactions

The oxidation of methoxy benzaldehydes, including those similar to this compound, has been studied to understand the kinetics and mechanisms involved. These studies contribute to our understanding of how benzaldehydes react under various conditions, forming carboxylic acids (Malik et al., 2016).

Degradation Studies

Investigations into the anaerobic degradation of cresols and dimethylphenols by denitrifying bacteria have provided insights into the environmental fate of similar compounds. Understanding the metabolic pathways of these compounds helps in assessing their persistence and breakdown in natural systems (Rudolphi et al., 2004).

Quantum Chemical Studies

A combined experimental and quantum chemical study on the molecular structure, spectral properties, and interactions of benzaldehyde derivatives has revealed detailed insights into their behavior at the molecular level. Such studies are crucial for designing materials with specific optical properties (Kumar et al., 2013).

Catalysis

Research on Meerwein alkylation of Ehrlich's aldehyde has explored the reactivity of dimethylamino benzaldehydes, including the formation of iminium salts. These studies contribute to the development of new synthetic methodologies that involve benzaldehyde derivatives as key intermediates (Froschauer et al., 2013).

Safety and Hazards

The safety data sheet for “4-(3,4-Dimethylphenoxy)benzaldehyde” suggests that contact with skin, eyes, and clothing should be avoided . Ingestion and inhalation should also be avoided . It should be kept away from open flames, hot surfaces, and sources of ignition .

Properties

IUPAC Name

4-(3,4-dimethylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-3-6-15(9-12(11)2)17-14-7-4-13(10-16)5-8-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEQYFHOJSJFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406273
Record name 4-(3,4-dimethylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893723-95-0
Record name 4-(3,4-dimethylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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